molecular formula C7H8F3N3O2S B6645353 3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid

3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid

Cat. No. B6645353
M. Wt: 255.22 g/mol
InChI Key: SUGMYJWIBHTYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid, commonly known as MTAA, is a synthetic compound that belongs to the family of thiadiazole derivatives. It is extensively researched for its potential applications in the field of medicinal chemistry due to its unique chemical properties. MTAA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

MTAA exerts its pharmacological effects by inhibiting HDACs, which leads to the accumulation of acetylated histones. This, in turn, alters the expression of genes that are involved in cell cycle regulation, apoptosis, and differentiation. The accumulation of acetylated histones also leads to the activation of various tumor suppressor genes, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
MTAA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. MTAA has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTAA in lab experiments is that it is a potent and selective HDAC inhibitor. This makes it an ideal tool for studying the role of HDACs in various biological processes. However, one of the limitations of using MTAA is that it can be toxic at high concentrations. Therefore, it is important to optimize the concentration of MTAA used in lab experiments to avoid toxicity.

Future Directions

There are several future directions for the research on MTAA. One area of research is the development of MTAA-based anti-cancer therapies. Another area of research is the investigation of the neuroprotective effects of MTAA and its potential use in the treatment of neurodegenerative diseases. Additionally, the development of novel HDAC inhibitors based on the structure of MTAA is an area of active research.
Conclusion:
MTAA is a synthetic compound that has shown great potential for its applications in the field of medicinal chemistry. It is a potent HDAC inhibitor that has been extensively researched for its potential use as an anti-cancer agent. MTAA has a wide range of biochemical and physiological effects and has been shown to have neuroprotective properties. Although there are some limitations to its use in lab experiments, the future directions for research on MTAA are promising.

Synthesis Methods

MTAA can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis of MTAA starts with the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with methyl acrylate in the presence of a base. The resulting product is then subjected to a series of reactions involving reduction, hydrolysis, and esterification to yield MTAA.

Scientific Research Applications

MTAA has been extensively researched for its potential applications in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and MTAA is being investigated for its potential use as an anti-cancer agent.

properties

IUPAC Name

3-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2S/c1-13(3-2-4(14)15)6-12-11-5(16-6)7(8,9)10/h2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGMYJWIBHTYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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